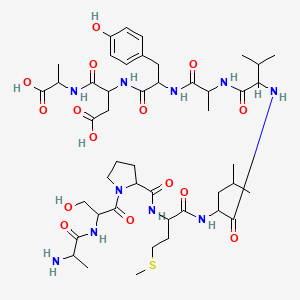

H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

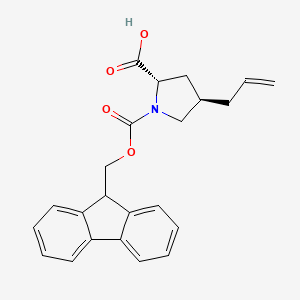

Le composé H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH est un peptide synthétique composé de plusieurs acides aminés sous leur forme DL. Cette séquence comprend l'alanine, la sérine, la proline, la méthionine, la leucine, la valine, la tyrosine, l'acide aspartique et à nouveau l'alanine. Les peptides comme celui-ci sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications dans divers domaines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides tels que H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Activation des acides aminés : Les acides aminés sont activés à l'aide de réactifs comme les carbodiimides (par exemple, DCC) ou les sels d'uranium (par exemple, HBTU).

Couplage : Les acides aminés activés sont couplés à la chaîne peptidique liée à la résine.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre l'étape de couplage suivante.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

Dans un contexte industriel, la production de peptides peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés. Ces machines automatisent le processus SPPS, permettant la synthèse efficace et reproductible de grandes quantités de peptides. De plus, des techniques comme la chromatographie liquide haute performance (HPLC) sont utilisées pour la purification.

Analyse Des Réactions Chimiques

Types de réactions

Les peptides comme H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH peuvent subir diverses réactions chimiques, notamment :

Oxydation : Les résidus de méthionine peuvent être oxydés en méthionine sulfoxyde.

Réduction : Les ponts disulfures (s'ils sont présents) peuvent être réduits en thiols libres.

Substitution : Les chaînes latérales des acides aminés peuvent participer à des réactions de substitution.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Nucléophiles comme les amines ou les thiols.

Produits majeurs

Les produits majeurs de ces réactions dépendent des acides aminés spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation de la méthionine donne de la méthionine sulfoxyde, tandis que la réduction des ponts disulfures donne des résidus de cystéine libres.

Applications de la recherche scientifique

Les peptides comme This compound ont de nombreuses applications dans la recherche scientifique :

Chimie : Utilisés comme composés modèles pour étudier la chimie des peptides et développer de nouvelles méthodes de synthèse.

Biologie : Enquêtés pour leur rôle dans les processus biologiques et comme agents thérapeutiques potentiels.

Médecine : Explorés pour leur potentiel en tant que médicaments, en particulier pour cibler des protéines ou des voies spécifiques.

Industrie : Utilisés dans le développement de biomatériaux et comme composants dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action des peptides comme This compound dépend de leur séquence et de leur structure spécifiques. Ces peptides peuvent interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou d'autres protéines, modulant leur activité. Les voies impliquées peuvent varier considérablement, de l'inhibition de l'activité enzymatique au blocage des interactions récepteur-ligand.

Applications De Recherche Scientifique

Peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.

Biology: Investigated for their role in biological processes and as potential therapeutic agents.

Medicine: Explored for their potential as drugs, particularly in targeting specific proteins or pathways.

Industry: Utilized in the development of biomaterials and as components in various industrial processes.

Mécanisme D'action

The mechanism of action of peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to blocking receptor-ligand interactions.

Comparaison Avec Des Composés Similaires

Composés similaires

H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH : peut être comparé à d'autres peptides synthétiques avec des séquences similaires mais des compositions ou une stéréochimie d'acides aminés différentes.

This compound : est unique en raison de sa séquence spécifique et de la présence d'acides aminés DL, qui peuvent affecter son activité biologique et sa stabilité.

Unicité

L'unicité de This compound réside dans sa séquence spécifique et l'inclusion d'acides aminés DL, qui peuvent conférer des propriétés distinctes par rapport aux peptides composés uniquement d'acides aminés L. Ces propriétés peuvent inclure une stabilité modifiée, une résistance à la dégradation enzymatique et des activités biologiques uniques.

Propriétés

Formule moléculaire |

C46H72N10O15S |

|---|---|

Poids moléculaire |

1037.2 g/mol |

Nom IUPAC |

3-[[2-[2-[[2-[[2-[[2-[[1-[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-(1-carboxyethylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71) |

Clé InChI |

VRNHFZYMPDKTBS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)

![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)

![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)

![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)

![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)

![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)

![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)